2-Trifluoromethylthioanisole
Overview
Description
2-Trifluoromethylthioanisole is an organic compound with the molecular formula C8H7F3S. It belongs to the class of aromatic compounds and is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to an anisole moiety
Preparation Methods
The synthesis of 2-Trifluoromethylthioanisole typically involves the introduction of the trifluoromethylthio group to an anisole derivative. One common method involves the use of trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of a base. For instance, a unified flow strategy can be employed, utilizing cesium fluoride as the primary fluorine source . This method facilitates the rapid generation of trifluoromethylthio anions, which can then react with anisole derivatives to form this compound.
Chemical Reactions Analysis
2-Trifluoromethylthioanisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Trifluoromethylthioanisole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical research to study the effects of trifluoromethylthio groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Trifluoromethylthioanisole involves its interaction with molecular targets through the trifluoromethylthio group. This group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. The trifluoromethylthio group can interact with various molecular pathways, potentially affecting enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
2-Trifluoromethylthioanisole can be compared with other similar compounds such as trifluoromethoxybenzene and trifluoromethylbenzene. While all these compounds contain the trifluoromethyl group, the presence of different substituents (e.g., -OCH3, -CH3) can significantly alter their chemical properties and reactivity. For instance, trifluoromethoxybenzene has an oxygen atom in place of sulfur, which can lead to different reactivity patterns and applications .
Similar Compounds
- Trifluoromethoxybenzene
- Trifluoromethylbenzene
- 3-Bromo-5-trifluoromethylthioanisole
Properties
IUPAC Name |
1-methylsulfanyl-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBNBTCLFBOHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375347 | |
Record name | 2-Trifluoromethylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322-58-7 | |
Record name | 2-Trifluoromethylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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